molecular formula C15H10Cl2N4OS B2397568 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone CAS No. 690645-08-0

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

Cat. No. B2397568
M. Wt: 365.23
InChI Key: UVMADSPRZQWQJI-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone, commonly known as DPTES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPTES is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Structural Insights

Research on compounds structurally related to 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone has focused on synthesizing sulfur- and nitrogen-containing derivatives with potential physiological properties. Farzaliyev et al. (2020) developed a synthesis method for sulfur-containing heteroatomic compounds, leading to derivatives with notable antioxidant effects and membrane-stabilizing properties, suggesting potential for drug development (Farzaliyev et al., 2020).

Magnetic and Electrochemical Properties

The study of compounds related to 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone has also included investigations into their magnetic properties. Constantinides et al. (2011) examined a stable radical derivative, revealing insights into weak ferromagnetic interactions and potential for electronic applications (Constantinides et al., 2011).

Biological Activities

Research on structural analogs has highlighted potential biological activities. For example, Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanone derivatives, demonstrating herbicidal and insecticidal activities. This suggests that compounds related to 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone may also possess useful bioactive properties (Wang et al., 2015).

Membrane and Polymer Applications

Investigations into the synthesis and properties of sulfonated poly(p-phenylene) derivatives by Ghassemi and McGrath (2004) for proton exchange membranes highlight the potential of such compounds in fuel cell technology, demonstrating the versatility and application potential of sulfur-containing compounds (Ghassemi & McGrath, 2004).

Chemiluminescence and Anticancer Activities

Additionally, studies on the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes by Watanabe et al. (2010) provide insights into the potential use of similar compounds in analytical chemistry and biosensing applications. Ravichandiran et al. (2019) evaluated the anticancer activities of phenylaminosulfanyl-1,4-naphthoquinone derivatives, indicating the therapeutic potential of sulfanyl-substituted compounds (Watanabe et al., 2010), (Ravichandiran et al., 2019).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-12-7-6-10(8-13(12)17)14(22)9-23-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMADSPRZQWQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

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